molecular formula C₁₂H₁₀N₂O₂ B1144602 2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b']dipyridine CAS No. 59023-16-4

2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b']dipyridine

Cat. No.: B1144602
CAS No.: 59023-16-4
M. Wt: 214.22
InChI Key:
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Description

2,7-Dimethyl-[1,4]dioxino[2,3-b5,6-b’]dipyridine: is a heterocyclic compound that features a unique structure with two pyridine rings fused to a dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b’]dipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,7-dimethylpyridine with a dioxin precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b’]dipyridine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b’]dipyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

  • 1,4-Dioxino[2,3-b:5,6-b’]dipyridine
  • 2,3,7,8-Tetrachloro-p-dioxin

Comparison: 2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b’]dipyridine is unique due to the presence of methyl groups at the 2 and 7 positions, which can influence its reactivity and interactions. Compared to 1,4-Dioxino[2,3-b:5,6-b’]dipyridine, the methyl groups provide steric hindrance and electronic effects that can alter the compound’s chemical behavior. In contrast to 2,3,7,8-Tetrachloro-p-dioxin, which is known for its toxicity, 2,7-Dimethyl-[1,4]dioxino[2,3-b:5,6-b’]dipyridine is less toxic and more suitable for use in various applications.

Properties

CAS No.

59023-16-4

Molecular Formula

C₁₂H₁₀N₂O₂

Molecular Weight

214.22

Origin of Product

United States

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